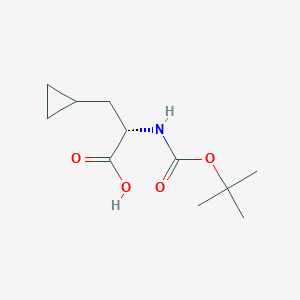

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

説明

The compound you’re asking about seems to be a type of amino acid derivative, specifically a Boc-protected amino acid. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis . It’s used to prevent unwanted side reactions from occurring at the amino group during peptide synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of the Boc group as a protecting group for the amino part of the molecule . The Boc group can be removed later in the synthesis process using certain reagents .Chemical Reactions Analysis

In terms of chemical reactions, the Boc group can be removed (deprotected) using certain reagents. For example, one method for the selective deprotection of the Boc group uses oxalyl chloride in methanol .科学的研究の応用

Peptide Synthesis

BOC-L-Cyclopropylalanine is widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions and can be selectively removed under mild acidic conditions .

Sustainable Chemistry

Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives, including BOC-L-Cyclopropylalanine. This method is more versatile and environmentally friendly compared to traditional batch processes .

作用機序

Target of Action

It’s known that this compound is used in proteomics research .

Biochemical Pathways

BOC-L-Cyclopropylalanine has been found to inhibit α-isopropylmalate synthase (α-IMPS), an enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This inhibition disrupts the production of L-leucine, which is crucial for protein synthesis in fungi and bacteria .

Result of Action

BOC-L-Cyclopropylalanine exhibits broad-spectrum inhibition against fungi and bacteria . The inhibition of α-IMPS disrupts the production of L-leucine, thereby inhibiting the growth of these organisms .

Action Environment

It’s worth noting that the compound is typically stored at room temperature .

特性

IUPAC Name |

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)